![molecular formula C19H24N2O B14351125 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol CAS No. 94437-03-3](/img/structure/B14351125.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with phenylethanol under specific conditions. One common method includes the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced chromatographic techniques helps in the purification process, ensuring the compound meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain neurotransmitters by inhibiting their reuptake and inducing their release. This mechanism is similar to that of other piperazine derivatives, which act as nonselective serotonin receptor agonists . The compound’s effects on neurotransmitter systems make it a potential candidate for the treatment of various neurological and psychiatric conditions .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol include:
2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol: Similar structure with a bromine atom instead of a methyl group.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol: Contains a methoxy group instead of a methyl group.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol: Contains a chlorine atom instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group may affect the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .
特性
CAS番号 |
94437-03-3 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChIキー |
YBIHBJLEGXTDCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
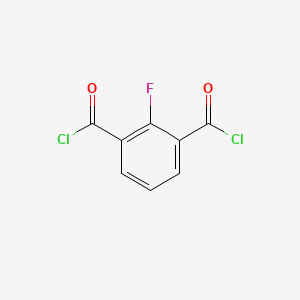
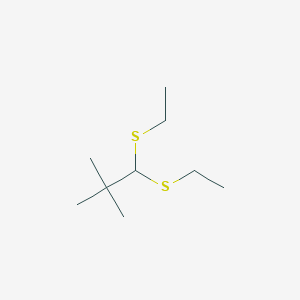
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
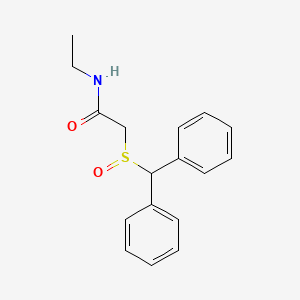
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
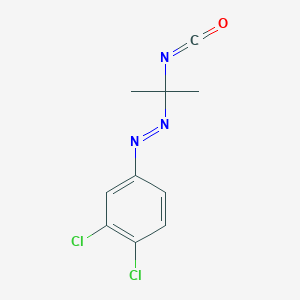
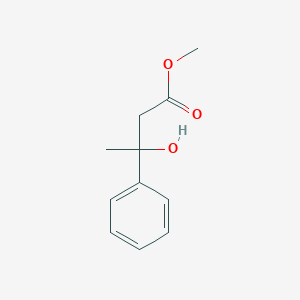

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
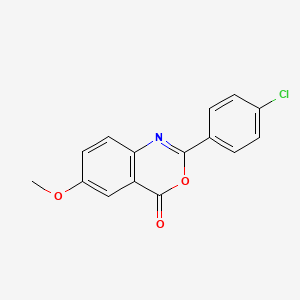
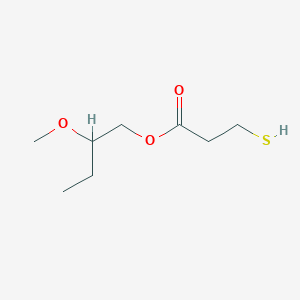
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
